Increased Lipophilicity (LogP) for Enhanced Membrane Permeability
The incorporation of the fluorine atom in the target compound directly increases its lipophilicity relative to the non-fluorinated analog. This is a critical parameter for optimizing ADME properties in drug candidates. The target compound (CAS 477889-73-9) has a computed LogP (XLogP3) of 2.9 [1], while its direct non-fluorinated analog, 2-(1,3-benzothiazol-2-ylsulfanyl)ethanol (CAS 4665-63-8), has a LogP of 2.38 .
| Evidence Dimension | Lipophilicity (Partition Coefficient) |
|---|---|
| Target Compound Data | LogP (XLogP3) = 2.9 |
| Comparator Or Baseline | 2-(1,3-Benzothiazol-2-ylsulfanyl)ethanol (CAS 4665-63-8): LogP = 2.38 |
| Quantified Difference | Δ LogP ≈ +0.5 units, representing an approximately 3-fold increase in partition coefficient. |
| Conditions | Computed values from authoritative databases; PubChem XLogP3 for target and vendor/literature data for the comparator. |
Why This Matters
A LogP increase of 0.5 units can significantly improve passive membrane permeability, a critical factor in oral bioavailability and cellular uptake for hit-to-lead optimization.
- [1] PubChem. (2026). Compound Summary for CID 3773885, 2-(1,3-Benzothiazol-2-ylsulfanyl)-2-fluoro-1-ethanol. View Source
